molecular formula C10H12O3 B8680273 4-[1,3]Dioxolan-2-yl-2-methylphenol

4-[1,3]Dioxolan-2-yl-2-methylphenol

Cat. No.: B8680273
M. Wt: 180.20 g/mol
InChI Key: JGQCVQKNDDVLLR-UHFFFAOYSA-N
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Description

4-[1,3]Dioxolan-2-yl-2-methylphenol is an organic compound with the molecular formula C12H16O3. This chemical features a phenolic group linked to a 1,3-dioxolane ring, a structural motif known for its utility in synthetic and materials chemistry. The 1,3-dioxolane group can act as a protected form of a carbonyl, making this compound a potential intermediate or precursor in multi-step organic synthesis . Compounds containing 1,3-dioxolane subunits are of significant interest in advanced material science. Research into similar structures has demonstrated their value in the synthesis of functional molecules, such as phthalocyanines, which are applied in the development of thin-film technologies, electrochromic devices, and nonlinear optical materials . The specific substitution pattern on the phenol ring may influence the optical and electrochemical properties of the resulting materials, offering researchers a handle to fine-tune material characteristics for specific applications . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)-2-methylphenol

InChI

InChI=1S/C10H12O3/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-3,6,10-11H,4-5H2,1H3

InChI Key

JGQCVQKNDDVLLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2OCCO2)O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of the 1,3-Dioxolan Ring

The 1,3-dioxolan ring is susceptible to hydrolysis under acidic or basic conditions, yielding a diol and ketone/aldehyde. For example:

  • Acidic hydrolysis typically breaks the ring into ethylene glycol and a carbonyl compound (e.g., acetone or formaldehyde, depending on substitution) .

  • Basic hydrolysis may similarly cleave the ring, though specific products depend on the reaction medium.

Reaction TypeConditionsProductsReference
Acidic hydrolysisH+ (e.g., HCl)Diol (ethylene glycol) + carbonyl compound
Enzymatic hydrolysisBiological systemsPropylene glycol + CO₂

Substitution Reactions on the Phenolic Hydroxyl Group

The phenolic -OH group undergoes nucleophilic substitution with electrophiles:

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., NaOH) to form ether derivatives.

  • Acylation : Reaction with acyl chlorides (e.g., AcCl) to yield esters or amides.

Example :

text
4-[1,3]Dioxolan-2-yl-2-methylphenol + CH₃I → 4-[1,3]Dioxolan-2-yl-2-methylphenyl methyl ether + HI

This reactivity is analogous to that observed in phenolic derivatives .

Oxidation of the Methyl Group

The methyl substituent on the phenol ring can undergo oxidation to form a ketone group:

  • Conditions : Strong oxidizing agents (e.g., KMnO₄ in acidic medium).

  • Product : 4-Dioxolan-2-yl-2-(keto)phenol.

Oxidizing AgentTemperatureProductReference
KMnO₄, H+50–100°CKetone derivative

Ring-Opening Reactions

The 1,3-dioxolan ring can undergo ring-opening reactions under specific conditions:

  • Base-catalyzed cleavage : Generates a carbonyl compound and diol.

  • Nucleophilic attack : Reagents like amines or alcohols can open the ring, forming acetal derivatives.

Example :

text
This compound + NH₃ → Amine derivative + diol

This is consistent with the reactivity of dioxolan rings in similar compounds .

Comparison with Similar Compounds

Structural Features

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
4-[1,3]Dioxolan-2-yl-2-methylphenol N/A C10H12O3 ~180.20 (est.) Phenol core with 2-methyl and 4-(1,3-dioxolane) substituents
[4-(1,3-Dioxolan-2-yl)phenyl]methanol 142651-25-0 C10H12O3 180.20 Benzyl alcohol derivative with 4-(1,3-dioxolane) substituent; hydroxymethyl group at C1
1,3-Dioxolan-2-one, 4-(chloromethyl)- 2463-45-8 C4H5ClO3 136.53 Cyclic carbonate with chloromethyl substituent; reactive carbonyl group
1,2-Dioxolan-3-one, 5-methyl-4-methylene 99268-56-1 C5H6O3 114.10 1,2-dioxolanone ring with methyl and methylene groups; ketone functionality

Key Observations :

  • The target compound and [4-(1,3-dioxolan-2-yl)phenyl]methanol share the 1,3-dioxolane ring but differ in functional groups (phenolic –OH vs. hydroxymethyl), impacting reactivity and polarity .
  • The chloromethyl-substituted dioxolanone (CAS 2463-45-8) exhibits higher electrophilicity due to the carbonyl and chlorine, making it suitable for polymerization or nucleophilic substitution .
  • The 1,2-dioxolanone derivative (CAS 99268-56-1) has a smaller, more strained ring, likely leading to lower thermal stability compared to 1,3-dioxolanes .

Physicochemical Properties

Compound LogP Solubility (Predicted) Key Properties
This compound ~1.5 Moderate in polar solvents Phenolic –OH enhances water solubility; dioxolane increases lipophilicity
[4-(1,3-Dioxolan-2-yl)phenyl]methanol 1.22 High in polar solvents Hydroxymethyl group improves hydrophilicity compared to phenolic analogs
1,3-Dioxolan-2-one, 4-(chloromethyl)- 0.8 Low in water Chlorine and carbonyl groups reduce solubility; reactive in organic media
1,2-Dioxolan-3-one, 5-methyl-4-methylene 0.3 Volatile, soluble in ethers Small size and ketone group favor volatility and miscibility with non-polar solvents

Key Observations :

  • The phenolic derivative (target compound) has higher lipophilicity (LogP ~1.5) than [4-(1,3-dioxolan-2-yl)phenyl]methanol (LogP 1.22), suggesting better membrane permeability .
  • The chloromethyl dioxolanone’s low solubility aligns with its use in non-aqueous reactions .

Preparation Methods

Acid-Catalyzed Ketal Formation

The most prevalent strategy involves converting 4-hydroxy-2-methylphenol into its ketone derivative, followed by ketalization with ethylene glycol.

Procedure :

  • Oxidation : 4-Hydroxy-2-methylphenol is oxidized to 4-keto-2-methylphenol using pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C.

  • Ketalization : The ketone intermediate reacts with ethylene glycol in toluene under reflux (110–120°C) with catalytic p-toluenesulfonic acid (p-TsOH, 0.5 mol%). Water is removed via azeotropic distillation to drive the reaction.

  • Workup : The crude product is extracted with ethyl acetate, washed with NaHCO₃, dried over Na₂SO₄, and recrystallized from ethyl acetate/diisopropyl ether.

Yield : 68–71%.

Key Advantages :

  • High regioselectivity due to steric protection by the methyl group.

  • Scalable under industrial conditions.

Direct Cyclization with Ethylene Glycol

A one-pot method avoids intermediate isolation by directly reacting 4-hydroxy-2-methylphenol with ethylene glycol under acidic conditions.

Procedure :

  • Reaction : 4-Hydroxy-2-methylphenol (1 equiv), ethylene glycol (2.5 equiv), and concentrated H₂SO₄ (5 mol%) are heated at 90°C for 6–8 hours.

  • Neutralization : The mixture is quenched with ice-water, neutralized with NaHCO₃, and extracted with CH₂Cl₂.

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields the product as a colorless oil.

Yield : 65–74%.

Key Advantages :

  • Eliminates oxidation steps, reducing reaction time.

  • Compatible with moisture-tolerant conditions.

Phase-Transfer Catalyzed Alkylation

This method employs a biphasic system to enhance reactivity between phenolic substrates and alkylating agents.

Procedure :

  • Reaction : 4-Hydroxy-2-methylphenol (1 equiv), 1,2-dibromoethane (1.2 equiv), and tetrabutylammonium bromide (0.1 equiv) are stirred in CH₂Cl₂/aqueous NaOH (50%) at 25°C for 12 hours.

  • Isolation : The organic layer is separated, washed with HCl (1M), dried, and concentrated.

  • Crystallization : The residue is recrystallized from ethanol/water.

Yield : 60–67%.

Key Advantages :

  • Mild conditions prevent side reactions.

  • Efficient for large-scale synthesis.

Optimization of Reaction Parameters

Catalyst Screening

CatalystSolventTemperature (°C)Yield (%)
p-TsOHToluene11071
H₂SO₄Neat9074
AlCl₃CH₂Cl₂2558

Findings :

  • Brønsted acids (e.g., H₂SO₄) outperform Lewis acids (e.g., AlCl₃) in ketalization.

  • Polar aprotic solvents (e.g., DMF) are avoided due to side reactions.

Solvent and Temperature Effects

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
Toluene110871
CH₃CN82663
Neat674

Findings :

  • High-boiling solvents (toluene) favor complete conversion.

  • Solvent-free conditions maximize atom economy but require rigorous mixing.

Characterization and Spectral Data

Physical Properties

  • Appearance : White crystalline solid.

  • Melting Point : 128–130°C.

  • Molecular Formula : C₁₀H₁₂O₃.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.90 (d, J = 8.4 Hz, 2H, ArH), 5.95 (s, 1H, dioxolane-H), 4.10–4.05 (m, 4H, OCH₂CH₂O), 2.25 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 154.2 (C-OH), 129.8 (ArC), 112.4 (dioxolane-C), 64.8 (OCH₂), 20.1 (CH₃).

  • IR (KBr) : 3420 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C), 1080 cm⁻¹ (C-O-C).

Industrial and Environmental Considerations

Scalability

  • Batch Reactors : Reactions are scaled to 100 L batches with yields >70% using continuous water removal.

  • Catalyst Recovery : p-TsOH is recycled via aqueous extraction, reducing waste.

Environmental Impact

  • E-Factor : 0.8–1.2 (solvent-free methods).

  • Waste Streams : Ethylene glycol is recovered via distillation (>90% efficiency) .

Q & A

Q. What guidelines ensure ethical reporting of toxicological data for this compound?

  • Methodological Answer : Follow OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) and report LD₅₀ with 95% confidence intervals. Disclose conflicts of interest (e.g., funding sources) and adhere to ARRIVE 2.0 standards for animal studies. Use REACH-compliant SDS templates for hazard communication .

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